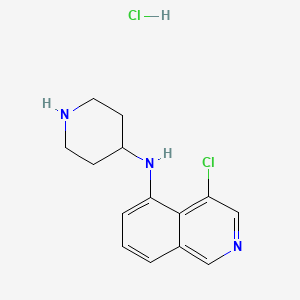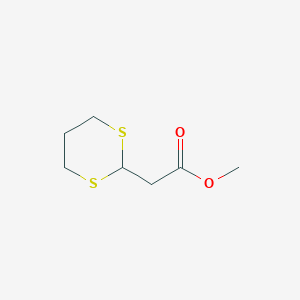![molecular formula C10H9ClO3 B8560277 7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8560277.png)
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the class of benzo[1,3]dioxin derivatives This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd position on the benzo[1,3]dioxin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of functionalized benzo[1,3]dioxin-4-ones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzo[1,3]dioxin derivatives
科学研究应用
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.
相似化合物的比较
Similar Compounds
- 5,7-Dihydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
- 4H-benzo[d][1,3]dioxin-4-one derivatives
Uniqueness
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical and biological properties
属性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
7-chloro-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5H,1-2H3 |
InChI 键 |
JLGPUMHHDILCSU-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(C=CC(=C2)Cl)C(=O)O1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetic acid](/img/structure/B8560212.png)



![4-[2-(2-Propenyloxy)acetyl]benzonitrile](/img/structure/B8560257.png)


![2-Chloro-10-piperazino-10,11-dihydrodibenzo[b,f]thiepin](/img/structure/B8560289.png)




